7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole
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Overview
Description
7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of pyrazolotriazoles This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with hydrazine hydrate and a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazolotriazole oxides.
Reduction: Formation of reduced pyrazolotriazole derivatives.
Substitution: Formation of substituted pyrazolotriazole derivatives.
Scientific Research Applications
7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Uniqueness
7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101948-27-0 |
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Molecular Formula |
C6H7ClN4 |
Molecular Weight |
170.60 g/mol |
IUPAC Name |
7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C6H7ClN4/c1-3-5(7)6-8-4(2)10-11(6)9-3/h9H,1-2H3 |
InChI Key |
NIJMWACJAMCRMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=NN2N1)C)Cl |
Origin of Product |
United States |
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